molecular formula C12H14N2 B1350577 2-Piperidinobenzonitrile CAS No. 72752-52-4

2-Piperidinobenzonitrile

Cat. No. B1350577
CAS RN: 72752-52-4
M. Wt: 186.25 g/mol
InChI Key: MEBVSLLKZSAIGK-UHFFFAOYSA-N
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Description

2-Piperidinobenzonitrile is a chemical compound with the CAS Number: 72752-52-4 and a molecular weight of 186.261. It is a member of piperidines2. The compound is solid at room temperature1.



Synthesis Analysis

The synthesis of 2-Piperidinobenzonitrile can be achieved from 2-Cyanophenol2. However, the detailed synthesis process is not available in the retrieved data.



Molecular Structure Analysis

The linear formula of 2-Piperidinobenzonitrile is C12H14N21. For a more detailed molecular structure, you may refer to resources such as the NIST Chemistry WebBook3.



Chemical Reactions Analysis

The specific chemical reactions involving 2-Piperidinobenzonitrile are not available in the retrieved data. However, it’s worth noting that chemical reactions can be influenced by various factors such as temperature, pressure, and the presence of other substances.



Physical And Chemical Properties Analysis

2-Piperidinobenzonitrile is a solid substance at room temperature1. It has a molecular weight of 186.261. More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.


Scientific Research Applications

2-Piperidinobenzonitrile is a chemical compound with the formula C12H14N2 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

  • Chemical Analysis

    • 2-Piperidinobenzonitrile is often used in chemical analysis . Its molecular weight is 186.2530 and its IUPAC Standard InChI is InChI=1S/C12H14N2/c13-10-11-6-2-3-7-12 (11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 . It’s often used in Mass Spectrometry and Infrared Spectroscopy .
  • Antibacterial Applications

    • While not directly related to 2-Piperidinobenzonitrile, there’s a growing interest in the antibacterial properties of two-dimensional nanomaterials . These materials demonstrate strong antimicrobial properties and are less susceptible to bacterial resistance . The antibacterial behaviors of Ti 3 C 2 T x were examined for Escherichia coli (E. coli) and Bacillus subtilis (B. subtilis) as model Gram (+) and Gram (−) bacteria .
  • Nanoparticle Synthesis

    • Again, while not directly related to 2-Piperidinobenzonitrile, there’s a lot of research into the synthesis of nanoparticles using microorganisms . These nanoparticles have a wide range of applications, from drug delivery to environmental remediation .
  • Silver Nanoparticles

    • Silver nanoparticles (AgNPs) have been imposed as an excellent antimicrobial agent being able to combat bacteria in vitro and in vivo causing infections . The antibacterial capacity of AgNPs covers Gram-negative and Gram-positive bacteria, including multidrug resistant strains . The characteristics of silver nanoparticles make them suitable for their application in medical and healthcare products where they may treat infections or prevent them efficiently .
  • Silica-based Nanoparticles

    • Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . These enhanced properties make this type of functionalized nanoparticles particularly appropriate for different applications . These applications include advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
  • Nanotechnology

    • Nanotechnology is foreseen by some experts as the next industrial revolution, being beneficial across various domains . Nanotechnology-enabled products have found applications in many sectors. These include transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .

Future Directions

The future directions for the use and study of 2-Piperidinobenzonitrile are not specified in the retrieved data. Future research could potentially explore its properties further and investigate potential applications.


Please note that this information is based on the available data and may not be comprehensive. For more detailed information, you may want to refer to specific scientific literature or databases.


properties

IUPAC Name

2-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBVSLLKZSAIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378995
Record name 2-Piperidinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperidinobenzonitrile

CAS RN

72752-52-4
Record name 2-(1-Piperidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72752-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidin-1-yl-benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072752524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Piperidinobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-piperidin-1-yl-benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 72752-52-4
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and piperidine.
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
CWN Holmes - 1941 - search.proquest.com
In Bart I of this work the mobility of groups in substituted benzonitriles (Chapter I), thioxanthone dioxides (Chapter II) and benzoic acids (Chapter III) analogous in Structure to the 2–nitro-l…
Number of citations: 4 search.proquest.com
LE Broughton‐Neiswanger… - Journal of Veterinary …, 2020 - Wiley Online Library
Repeated administration of meloxicam to cats is often limited by the potential damage to multiple organ systems. Identifying molecules that predict the adverse effects of meloxicam …
Number of citations: 7 onlinelibrary.wiley.com
CWN Holmes, JD Loudon - Journal of the Chemical Society (Resumed …, 1940 - pubs.rsc.org
Ahigh degree of mobility in a potential anion attached to a benzene ring is associated in the great majority of cases with the presence of an 0-or 9-nitro-group (09-orienting towards …
Number of citations: 0 pubs.rsc.org
QL Sa, LH Bao, YGT Hu, H Bai, AGL Bo - … -Based Complementary and …, 2022 - hindawi.com
… Dimethylethanolamine Sedoheptulose Phosphenodiimidic amide Galacturonic acid Saccharic acid Aminomalonate N–acetylglutamate Lactobionic acid 2–piperidinobenzonitrile …
Number of citations: 8 www.hindawi.com
GV Garner, DB Mobbs, H Suschitzky… - Journal of the Chemical …, 1971 - pubs.rsc.org
Thermal and photolytic decompositions of the tosyl hydrazones of o-dialkylamino-substituted benzaldehydes yield indolines. The scope and mechanism of this cyclisation have been …
Number of citations: 17 pubs.rsc.org
YZ Qi, XS Yang, YH Jiang, LL Shao, LY Jiang… - BioMed research …, 2020 - hindawi.com
… Unidentified_Lachnospiraceae had a positive correlation with the metabolic level of 1-monostearin and 2piperidinobenzonitrile and a negative correlation with 1hexacosanol, 2-…
Number of citations: 14 www.hindawi.com
D Saigusa, N Matsukawa, E Hishinuma… - Drug metabolism and …, 2021 - Elsevier
Metabolomics has been widely used for investigating the biological functions of disease expression and has the potential to discover biomarkers in circulating biofluids or tissue extracts …
Number of citations: 49 www.sciencedirect.com
C Wang, Y Feng, T Fu, Y Sheng… - Journal of the …, 2020 - Wiley Online Library
Background Storage is an essential part of brown rice circulation. During the storage process, the metabolic activity of brown rice is still ongoing, and long‐term storage leads to the …
Number of citations: 18 onlinelibrary.wiley.com
C Wang, Y Feng, S Zhang, T Fu, Y Sheng… - Food Science & …, 2020 - Wiley Online Library
Metabolomic studies were carried out using gas chromatography and mass spectrometry (GC‐MS) on Daohuaxiang variety rice (Oryza sativa L.) from the Wuchang Geographical …
Number of citations: 11 onlinelibrary.wiley.com
H Ren, H Wang, Q Wang, X Qi, S Zhang, Z Yu, M Ijaz… - Agronomy, 2022 - mdpi.com
Decline disease causes serious damage to bayberry, but the reasons behind this disease are not completely understood, although fungal pathogenicity factors have been proposed. …
Number of citations: 5 www.mdpi.com

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